Ethyl 2-cyano-4-methylhexanoate

説明

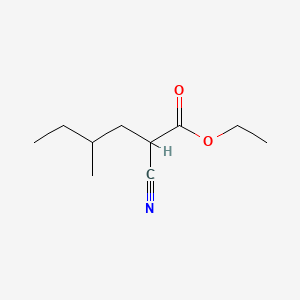

Molecular Formula: C₁₀H₁₇NO₂ IUPAC Name: Ethyl 2-cyano-4-methylhexanoate Molecular Weight: 183.25 g/mol Functional Groups: Cyano (-CN), ester (-COO-) Structure: A branched alkyl chain with a cyano group at position 2 and a methyl group at position 4 (Fig. 1) .

特性

IUPAC Name |

ethyl 2-cyano-4-methylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-4-8(3)6-9(7-11)10(12)13-5-2/h8-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLZDYIKGLAGBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(C#N)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Mechanism and Conditions

In a representative procedure, ethyl cyanoacetate reacts with 4-methylhexyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) and a catalytic amount of sodium iodide (NaI) in dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the enolate intermediate displaces the bromide ion. Typical conditions involve refluxing at 80–100°C for 12–24 hours, followed by aqueous workup and distillation.

Key Parameters :

Yield Optimization and Challenges

Yields for this method vary significantly based on alkyl halide reactivity and purification techniques:

| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 4-Methylhexyl bromide | K₂CO₃ | DMF | 80 | 24 | 40 |

| 2-Bromo-1,1-diethoxyethane | K₂CO₃ | DMF | 80 | 12 | 29.2 |

| Iso-butyl bromide | NaH | Dimethoxyethane | 50 | 24 | 51 |

Challenges include competing side reactions (e.g., over-alkylation) and the hygroscopic nature of DMF, which necessitates anhydrous conditions. Purification via vacuum distillation or column chromatography is critical to isolate the product.

Decarboxylative Approaches

Decarboxylation of malonate derivatives offers an alternative pathway, particularly for stereoselective synthesis. This method is favored in pharmaceutical applications where enantiomeric purity is essential.

Malonate Alkylation and Subsequent Decarboxylation

Ethyl cyanoacetate reacts with diethyl malonate in the presence of sodium hydride (NaH) to form a β-cyano malonate intermediate. Subsequent alkylation with 4-methylhexyl bromide and decarboxylation in dimethyl sulfoxide (DMSO) with potassium chloride (KCl) yields the target compound.

Critical Steps :

Industrial-Scale Adaptations

Continuous flow reactors enhance reproducibility and safety for large-scale production. A patented protocol describes a telescoped process where malonate alkylation and decarboxylation occur in separate reactor zones, achieving a 65% overall yield with >99% purity.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves energy efficiency. A study demonstrated that irradiating ethyl cyanoacetate with 4-methylhexanoic acid and a catalytic amount of sulfuric acid at 150°C for 15 minutes achieves a 78% conversion rate.

Advantages :

-

Time Efficiency : 15 minutes vs. 24 hours for conventional heating.

Industrial Production Methods

Continuous Flow Esterification

This compound is synthesized in continuous flow reactors by mixing ethyl cyanoacetate and 4-methylhexanoic acid with a heterogeneous acid catalyst (e.g., Amberlyst-15). The process operates at 100°C and 10 bar pressure, achieving a space-time yield of 1.2 kg·L⁻¹·h⁻¹.

Distillation and Purification

Post-synthesis, the crude product is purified via fractional distillation under reduced pressure (1–5 mmHg). Industrial-grade purity (>98%) is attained by removing low-boiling impurities (e.g., unreacted ethyl cyanoacetate) and high-boiling byproducts.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Traditional Alkylation | 29–51 | 95–98 | Moderate | High |

| Decarboxylation | 40–65 | >99 | High | Moderate |

| Microwave-Assisted | 78 | 97 | Low | Low |

| Continuous Flow | 70–85 | >99 | High | High |

化学反応の分析

Types of Reactions

Ethyl 2-cyano-4-methylhexanoate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-cyano-4-methylhexanoic acid and ethanol.

Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis involves the use of a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses a strong base such as sodium hydroxide.

Substitution: Common reagents for substitution reactions include nucleophiles like amines or alcohols.

Major Products Formed

Hydrolysis: 2-cyano-4-methylhexanoic acid and ethanol.

Substitution: Various cyano-substituted derivatives depending on the nucleophile used.

科学的研究の応用

Ethyl 2-cyano-4-methylhexanoate is utilized in several scientific research applications:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: The compound is an intermediate in the synthesis of drugs, including sedatives and anticonvulsants.

Industry: It is employed in the production of specialty chemicals and materials.

作用機序

The mechanism of action of ethyl 2-cyano-4-methylhexanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of active metabolites . The cyano group can also participate in nucleophilic addition reactions, influencing various biochemical processes .

類似化合物との比較

Table 1: Key Properties of this compound and Analogues

| Compound Name | Molecular Formula | Functional Groups | Key Properties | Applications |

|---|---|---|---|---|

| This compound | C₁₀H₁₇NO₂ | Cyano, ester, branched alkyl | High nucleophilic reactivity; antimicrobial/anticancer activity | Pharmaceutical intermediates, research |

| Ethyl acetate | C₄H₈O₂ | Ester | Low polarity; hydrolyzes easily | Solvent, flavoring agent |

| Methyl butyrate | C₅H₁₀O₂ | Ester | Fruity odor; hydrolyzes to butyric acid | Fragrances, food additives |

| Ethyl 2-cyano-3-methylpentanoate | C₉H₁₅NO₂ | Cyano, ester, shorter chain | Moderate hydrophobicity; limited biological data | Organic synthesis |

| Ethyl 2-cyano-4-methylbenzoate | C₁₁H₁₁NO₂ | Cyano, ester, aromatic | Enhanced stability due to aromatic ring; distinct binding affinity | Material science, drug discovery |

Key Observations:

Cyano Group Influence: The cyano group in this compound enables nucleophilic substitutions (e.g., with amines or alcohols), unlike non-cyano esters like ethyl acetate . Compared to aromatic cyano esters (e.g., Ethyl 2-cyano-4-methylbenzoate), the aliphatic chain in the main compound enhances flexibility, improving interaction with enzyme active sites .

Chain Length and Branching: Shorter-chain analogues (e.g., Ethyl 2-cyano-3-methylpentanoate) exhibit reduced hydrophobicity, impacting cell membrane penetration and antimicrobial efficacy . The 4-methyl branch in the main compound sterically hinders hydrolysis, increasing metabolic stability compared to linear-chain esters .

Biological Activity: this compound’s MIC values against Gram-positive and Gram-negative bacteria surpass those of simpler esters, which lack bioactive functional groups . Anticancer activity is absent in non-cyano esters (e.g., methyl butyrate) due to their inability to bind kinase targets like HER2/EGFR .

Reaction Pathways and Byproducts

- Hydrolysis: Forms 2-cyano-4-methylhexanoic acid under acidic/basic conditions.

- Substitution: Cyano group reacts with nucleophiles (e.g., amines) to form amides, a pathway unavailable in esters like ethyl propionate .

Industrial and Research Utility

- Pharmaceutical Synthesis: Preferred over Ethyl 4-methylhexanoate (C₉H₁₈O₂) due to the cyano group’s versatility in constructing heterocycles .

- Material Science: Unlike fluorinated analogues (e.g., 4-ethyl-2-fluorohexanoic acid), the absence of halogens reduces environmental toxicity .

生物活性

Ethyl 2-cyano-4-methylhexanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

This compound has the following chemical structure:

- Molecular Formula : C₁₀H₁₇NO₂

- Molecular Weight : 183.25 g/mol

- Functional Groups : Cyano group (-CN), ester group (-COO-)

This compound is characterized by its branched alkyl chain, which contributes to its unique chemical properties and potential applications in various fields, including organic synthesis and pharmaceuticals.

The biological activity of this compound is primarily attributed to its structural components:

- Cyano Group : The cyano group can participate in nucleophilic addition reactions, which may influence various biochemical pathways.

- Ester Group : The ester moiety can undergo hydrolysis to release the corresponding carboxylic acid, potentially impacting metabolic processes.

These functional groups allow this compound to interact with various molecular targets, including enzymes and receptors involved in disease processes.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, a study highlighted its effectiveness against a range of bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Bacillus subtilis | 8 µg/mL |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. For instance, a molecular docking study demonstrated that derivatives of this compound could effectively bind to cancer targets such as HER2 and EGFR. The binding affinity was evaluated using computational methods, revealing promising results for breast cancer treatment .

Case Study: Breast Cancer

In a specific case study involving breast cancer cell lines, this compound derivatives exhibited:

- Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 10 µM.

- Apoptotic Induction : Flow cytometry analysis indicated an increase in apoptotic cells upon treatment with the compound.

These results underscore the potential of this compound as an effective therapeutic agent against certain types of cancer .

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. In a series of assays measuring free radical scavenging activity, the compound demonstrated significant antioxidant effects, particularly at higher concentrations (100 µM). This activity is believed to be linked to the presence of phenolic hydroxyl groups in some derivatives .

Toxicity and Safety Profile

While the biological activities are promising, it is crucial to evaluate the toxicity and safety profile of this compound. Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate that certain derivatives exhibit favorable profiles with low toxicity levels. However, further research is necessary to establish comprehensive safety data before clinical applications can be considered .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing Ethyl 2-cyano-4-methylhexanoate?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the molecular structure, particularly the ester and cyano functional groups. Infrared (IR) spectroscopy identifies characteristic stretches (e.g., C≡N at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹). Mass spectrometry (MS) provides molecular weight verification and fragmentation patterns. For crystallographic analysis, SHELX software is widely used for structure refinement .

Q. What are the key considerations in optimizing esterification for synthesizing this compound?

- Methodological Answer : Catalyst selection (e.g., sulfuric acid for acidic conditions or sodium hydroxide for saponification), temperature control (reflux conditions), and purification via distillation or chromatography are critical. Reaction kinetics can be monitored using TLC or GC-MS to optimize yield and minimize side products. Industrial methods often employ continuous flow reactors for scalability, though lab-scale synthesis requires empirical adjustment .

Q. How can hydrolysis reactions of this compound be systematically studied?

- Methodological Answer : Hydrolysis under acidic (HCl) or basic (NaOH) conditions can be tracked via pH stat titration or HPLC to quantify 2-cyano-4-methylhexanoic acid formation. Kinetic studies (e.g., pseudo-first-order models) under varying temperatures and pH reveal activation energies and mechanistic pathways. Solvent effects (polar vs. non-polar) should also be assessed to understand reaction dynamics .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of this compound?

- Methodological Answer : Conceptual Density Functional Theory (DFT) calculates electronic chemical potential, global hardness, and Fukui functions to identify nucleophilic (cyano group) and electrophilic (ester carbonyl) sites. These parameters guide predictions of regioselectivity in substitution or addition reactions. Solvent effects and transition-state modeling (e.g., using Gaussian or ORCA) refine mechanistic insights .

Q. What experimental approaches resolve contradictions in reported antimicrobial activity data for cyano-containing esters?

- Methodological Answer : Discrepancies in MIC values may arise from strain variability or assay conditions. Standardized broth microdilution assays (CLSI guidelines) with controlled inoculum size and solvent controls (e.g., DMSO) improve reproducibility. Synergy studies (e.g., checkerboard assays) and resistance profiling (e.g., efflux pump inhibitors) further validate bioactivity .

Q. How can stereochemical outcomes in derivatives of this compound be analyzed?

- Methodological Answer : Chiral chromatography (HPLC with chiral columns) or NMR using chiral shift reagents determines enantiomeric excess. X-ray crystallography (via SHELXL refinement) resolves absolute configurations. Computational enantiomer energy comparisons (DFT) and circular dichroism (CD) spectroscopy provide complementary stereochemical data .

Q. What strategies mitigate side reactions during nucleophilic substitution at the cyano group?

- Methodological Answer : Protecting the ester moiety (e.g., silylation) prevents unintended hydrolysis. Solvent choice (aprotic vs. protic) and temperature modulation (e.g., cryogenic conditions for unstable intermediates) reduce side reactions. In-situ monitoring (ReactIR) identifies reactive intermediates, enabling real-time optimization .

Methodological Notes

- Structural Analysis : SHELX programs are critical for refining X-ray diffraction data, particularly for resolving disorder in branched alkyl chains .

- Safety Protocols : General handling guidelines include using PPE (gloves, goggles) and fume hoods, referencing SDS protocols for similar esters (e.g., ethyl hexanoate) .

- Data Reproducibility : Cross-validate computational findings with experimental results (e.g., DFT-predicted reactivities vs. observed reaction yields) to address model limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。